molecular formula C19H31NO3 B7533663 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol

1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol

Cat. No. B7533663
M. Wt: 321.5 g/mol
InChI Key: DGBHBMJXLFYWPU-UHFFFAOYSA-N
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Description

1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol, also known as CE-123, is a synthetic compound that belongs to the family of beta-adrenergic agonists. It has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol exerts its biological effects through the activation of beta-adrenergic receptors. Specifically, 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol selectively activates beta-2 adrenergic receptors, which are predominantly expressed in the heart, lungs, and skeletal muscle. Activation of these receptors leads to increased intracellular levels of cyclic AMP, which in turn activates various downstream signaling pathways that mediate the biological effects of 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol.
Biochemical and Physiological Effects:
1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol has been shown to have various biochemical and physiological effects, including increased cardiac contractility, vasodilation, bronchodilation, and lipolysis. These effects are mediated through the activation of beta-2 adrenergic receptors and downstream signaling pathways.

Advantages and Limitations for Lab Experiments

1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol has several advantages for lab experiments, including its high potency, selectivity for beta-2 adrenergic receptors, and well-established synthesis method. However, 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol, including the development of more potent and selective beta-2 adrenergic agonists, the identification of novel downstream signaling pathways that mediate the biological effects of 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol, and the evaluation of 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol in clinical trials for various diseases. Additionally, the potential use of 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol as a tool for studying beta-adrenergic receptor signaling and function could also be explored.

Synthesis Methods

The synthesis of 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol involves a multi-step process that begins with the reaction of cyclohexylamine with ethyl 3-bromopropionate to form N-ethylcyclohexylamine. This intermediate is then reacted with 4-methoxybenzyl chloride to produce the corresponding N-ethylcyclohexyl-4-methoxybenzylamine. Finally, this compound is reacted with epichlorohydrin to yield 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol.

Scientific Research Applications

1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol has been studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, diabetes, and cancer. In cardiovascular diseases, 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol has been shown to improve cardiac function and reduce myocardial injury in animal models of heart failure. In diabetes, 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol has been shown to improve glucose tolerance and insulin sensitivity in obese mice. In cancer, 1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol has been shown to inhibit tumor growth and metastasis in various cancer cell lines.

properties

IUPAC Name

1-[cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3/c1-3-20(17-7-5-4-6-8-17)13-18(21)15-23-14-16-9-11-19(22-2)12-10-16/h9-12,17-18,21H,3-8,13-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBHBMJXLFYWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(COCC1=CC=C(C=C1)OC)O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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